N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide
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Overview
Description
N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide: is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-fluoroethyl bromide under basic conditions to form 4-(2-fluoroethyl)piperazine.
Acylation Reaction: The next step involves the acylation of 4-(2-fluoroethyl)piperazine with tert-butyl 4-oxobutanoate in the presence of a suitable catalyst, such as triethylamine, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Automated Synthesis Systems: For precise control over reaction parameters.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-4-(4-(2-chloroethyl)piperazin-1-yl)-4-oxobutanamide
- N-(tert-butyl)-4-(4-(2-bromoethyl)piperazin-1-yl)-4-oxobutanamide
- N-(tert-butyl)-4-(4-(2-iodoethyl)piperazin-1-yl)-4-oxobutanamide
Uniqueness
N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26FN3O2/c1-14(2,3)16-12(19)4-5-13(20)18-10-8-17(7-6-15)9-11-18/h4-11H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBDLDJUHAEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC(=O)N1CCN(CC1)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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